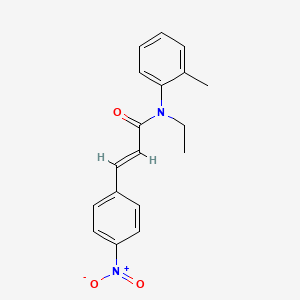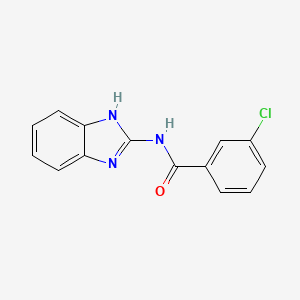
N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide, also known as NEMPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. NEMPA is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Applications De Recherche Scientifique
N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide has been studied for its potential applications in various fields such as materials science, chemical biology, and medicinal chemistry. In materials science, this compound has been used as a building block for the synthesis of functionalized polymers and dendrimers. In chemical biology, this compound has been used as a fluorescent probe for the detection of protein-protein interactions. In medicinal chemistry, this compound has been studied for its potential as a therapeutic agent for various diseases such as cancer and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide is not fully understood. However, studies have shown that this compound can interact with proteins and enzymes in the body, leading to changes in their activity and function. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which has been linked to improved cognitive function.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects on the body. For example, this compound has been shown to have antioxidant properties, which can protect cells from oxidative damage. This compound has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, this compound has been shown to have neuroprotective properties, which can protect neurons from damage and degeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, this compound is soluble in organic solvents, which makes it easy to work with in the lab. However, one limitation of using this compound is its relatively high cost, which can be a barrier for some researchers.
Orientations Futures
There are several future directions for the study of N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide. One direction is to further investigate its potential as a therapeutic agent for various diseases. Another direction is to explore its applications in materials science, particularly in the synthesis of functionalized polymers and dendrimers. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the body.
Méthodes De Synthèse
The synthesis of N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)acrylamide involves the reaction of 2-methylphenylamine with 4-nitrobenzaldehyde in the presence of N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents. The resulting product is then purified through recrystallization to obtain this compound in high purity.
Propriétés
IUPAC Name |
(E)-N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-3-19(17-7-5-4-6-14(17)2)18(21)13-10-15-8-11-16(12-9-15)20(22)23/h4-13H,3H2,1-2H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZATLQNJLKWLX-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1=CC=CC=C1C)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-methyl-1-{2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoethyl}-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B5885937.png)

![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5885943.png)

![N-[4-(benzyloxy)benzyl]-4-fluoroaniline](/img/structure/B5885960.png)

![4-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}morpholine](/img/structure/B5885967.png)
![methyl 2-{2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazino}-4-(trifluoromethyl)-5-pyrimidinecarboxylate](/img/structure/B5885974.png)




